molecular formula C21H26Cl2O2 B15180512 6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) CAS No. 50992-45-5

6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol)

Cat. No.: B15180512
CAS No.: 50992-45-5
M. Wt: 381.3 g/mol
InChI Key: GHOQPLKDCJYBIC-UHFFFAOYSA-N
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Description

6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is a chemical compound with the molecular formula C21H26Cl2O2 and a molecular weight of 381.34 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) typically involves the reaction of 4-chloro-2-isopropyl-m-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units.

Industrial Production Methods

In industrial settings, the production of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with cell membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(4-chloro-6-methylphenol)
  • 4,4’-Methylenebis(2-chloro-6-isopropylphenol)
  • 6,6’-Methylenebis(4-chloro-2-methylphenol)

Uniqueness

6,6’-Methylenebis(4-chloro-2-isopropyl-m-cresol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

CAS No.

50992-45-5

Molecular Formula

C21H26Cl2O2

Molecular Weight

381.3 g/mol

IUPAC Name

4-chloro-6-[(5-chloro-2-hydroxy-4-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C21H26Cl2O2/c1-10(2)18-12(5)16(22)8-14(20(18)24)7-15-9-17(23)13(6)19(11(3)4)21(15)25/h8-11,24-25H,7H2,1-6H3

InChI Key

GHOQPLKDCJYBIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C(C)C)O)CC2=CC(=C(C(=C2O)C(C)C)C)Cl)Cl

Origin of Product

United States

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